Milliamine A hydrochloride

Description

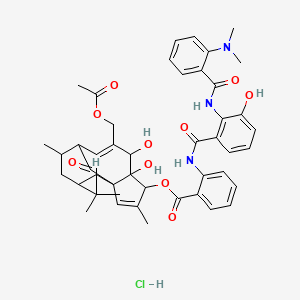

Structure

2D Structure

Properties

CAS No. |

100311-38-4 |

|---|---|

Molecular Formula |

C45H50ClN3O10 |

Molecular Weight |

828.3 g/mol |

IUPAC Name |

[7-(acetyloxymethyl)-5,6-dihydroxy-3,10,13,13-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.012,14]pentadeca-2,7-dienyl] 2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]benzoate;hydrochloride |

InChI |

InChI=1S/C45H49N3O10.ClH/c1-23-19-31-36(43(31,4)5)44-21-24(2)39(45(44,56)37(51)26(22-57-25(3)49)20-30(23)38(44)52)58-42(55)27-13-8-10-16-32(27)46-41(54)29-15-12-18-34(50)35(29)47-40(53)28-14-9-11-17-33(28)48(6)7;/h8-18,20-21,23,30-31,36-37,39,50-51,56H,19,22H2,1-7H3,(H,46,54)(H,47,53);1H |

InChI Key |

JDKXHQINJIAAEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2C(C2(C)C)C34C=C(C(C3(C(C(=CC1C4=O)COC(=O)C)O)O)OC(=O)C5=CC=CC=C5NC(=O)C6=C(C(=CC=C6)O)NC(=O)C7=CC=CC=C7N(C)C)C.Cl |

Origin of Product |

United States |

Elucidation of Milliamine a Hydrochloride Structure and Origin

Milliamine (B1256005) A hydrochloride is a natural product derived from the latex of Euphorbia milii Ch. des Moulins, a plant belonging to the Euphorbiaceae family. oup.com The isolation and structural characterization of this toxic compound, along with its congeners Milliamine B and C, were first reported by Uemura and Hirata in 1977. oup.com

Methodologies for Isolation and Purification

The journey to obtaining pure Milliamine A hydrochloride from its natural matrix is a multi-step process involving careful extraction and purification techniques tailored to the compound's chemical properties.

The initial step in isolating this compound involves the extraction of the fresh latex of Euphorbia milii. A common method for extracting alkaloids and other secondary metabolites from plant material is solvent extraction. For the milliamines, the fresh latex is typically treated with a solvent system designed to separate the compounds of interest from the bulk of the plant material. oup.com The process often begins with a preliminary extraction using a non-polar solvent to remove fats and waxes, followed by extraction with a more polar solvent, such as methanol, to isolate the alkaloids. researchgate.net The crude extract is then subjected to acid-base extraction, a classic technique for separating basic alkaloids from neutral and acidic components. The extract is acidified, causing the basic alkaloids to form salts and dissolve in the aqueous layer. This aqueous layer is then separated, made basic, and extracted with an organic solvent to yield the crude alkaloid mixture.

Due to the complexity of the crude alkaloid extract, which contains a mixture of similar compounds, chromatographic techniques are indispensable for the separation and purification of this compound. wur.nl Column chromatography is a fundamental technique used in this process. The crude mixture is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. embrapa.br The separation is based on the differential adsorption of the compounds to the stationary phase.

In the case of the milliamines, a series of chromatographic steps are employed. For instance, the crude alkaloid mixture can be first subjected to silica gel column chromatography. oup.com Further purification of the fractions containing Milliamine A is often achieved using preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), which offer higher resolution and efficiency in separating closely related compounds. nih.govnih.gov

The isolation of natural products, particularly complex and reactive molecules like diterpenoid alkaloids, presents several challenges. These compounds can be sensitive to heat, light, and changes in pH, leading to degradation or rearrangement during the extraction and purification process. The presence of multiple, structurally similar congeners, as is the case with the milliamines, further complicates separation. thieme-connect.com The toxicity of compounds like this compound also necessitates careful handling and specialized laboratory procedures to ensure the safety of the researchers. oup.com

Chromatographic Separation Methodologies

Advanced Spectroscopic and Analytical Approaches to Structural Characterization

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of advanced spectroscopic and analytical methods.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. hu.edu.jo By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the precise molecular formula can be deduced. mdpi.com The fragmentation pattern observed in the mass spectrum provides valuable clues about the different structural components of the molecule. uni-saarland.delibretexts.org For Milliamine A, the mass spectrum reveals characteristic fragments that help to identify the various substructures within the complex diterpenoid framework. oup.comoup.com

Table 1: High-Resolution Mass Spectrometry Data for Milliamine A

| Ion | Calculated m/z | Observed m/z | Formula |

| [M]+ | Data not available in search results | Data not available in search results | C45H49N3O10 |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the complete three-dimensional structure of an organic molecule in solution. uni-saarland.de Both ¹H (proton) and ¹³C (carbon) NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. nih.gov

In the case of this compound, the ¹H NMR spectrum reveals the number of different types of protons, their connectivity, and their spatial relationships through chemical shifts, coupling constants, and integration. oup.comoup.com The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule. mdpi.com The combination of these one-dimensional and various two-dimensional NMR techniques (like COSY, HSQC, and HMBC) allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the intricate stereochemistry of this compound. nih.gov

Table 2: Selected ¹H NMR Spectroscopic Data for Milliamine A

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

Table 3: Selected ¹³C NMR Spectroscopic Data for Milliamine A

| Carbon | Chemical Shift (δ, ppm) |

| Data not available in search results | Data not available in search results |

Infrared Spectroscopy in Phytochemical Analysis

Infrared (IR) spectroscopy is a valuable technique in phytochemical analysis for identifying the functional groups present in plant extracts and isolated compounds. researchgate.net When a sample is exposed to infrared radiation, molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. This absorption pattern creates a unique spectral "fingerprint." In the analysis of crude extracts from Euphorbia milii, the plant source of milliamines, IR spectroscopy confirms the presence of a wide variety of secondary metabolites. researchgate.net

The IR spectrum of an ethanolic extract of E. milii, for example, reveals characteristic absorption bands indicating the presence of various functional groups. researchgate.net These findings support the results from chemical tests and give a preliminary indication of the types of compounds present in the extract before more detailed chromatographic and spectroscopic analysis is performed. researchgate.net

Table 1: Characteristic IR Absorption Bands in Euphorbia milii Ethanolic Extract

| Wavenumber (cm⁻¹) | Vibration Type | Corresponding Functional Group |

| ~3338 | O-H stretching | Alcohols, Phenols |

| ~3000-2946 | C-H stretching | Saturated alkanes |

| ~1736 | C=O stretching | Carbonyl (e.g., esters, ketones) |

| ~1648 | C=O stretching | α,β-unsaturated carbonyl |

| ~1471 | C=C stretching | Aromatic rings |

| ~1287 | N-O stretching | Nitro groups |

Data sourced from phytochemical studies of E. milii extracts. researchgate.net

Analytical Method Development and Validation Principles

The development and validation of analytical methods are crucial for ensuring the quality and consistency of research on natural products like this compound. limnology-journal.org High-Performance Liquid Chromatography (HPLC) is a common technique for which validated methods are essential. limnology-journal.org Validation demonstrates that a specific analytical procedure is suitable for its intended purpose, providing reliable and reproducible results. rothamsted.ac.uk The International Conference on Harmonisation (ICH) provides guidelines for method validation, which typically include the following parameters: thieme-connect.com

Specificity: Specificity is the ability of the method to accurately measure the analyte of interest without interference from other components that may be present, such as impurities, degradation products, or matrix components. This is often confirmed by analyzing a blank matrix and a matrix spiked with the analyte to ensure that a clean separation is achieved.

Precision: This parameter expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Ruggedness): Expresses the variations within the same laboratory, such as on different days, with different analysts, or on different equipment.

Reproducibility: The precision between different laboratories.

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte in the sample. It is typically determined by analyzing a series of standards at different concentrations (a minimum of five is recommended) and performing a linear regression analysis on the results. A high correlation coefficient (R²) value, typically >0.99, indicates good linearity.

Ruggedness: Often considered part of intermediate precision, ruggedness assesses the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, such as different analysts, instruments, or reagent lots.

Stability: This involves testing the stability of the analyte in sample solutions and the stability of standard solutions over time under specific storage conditions. It ensures that the concentration of the analyte does not change during the analysis process, which could lead to inaccurate results.

Botanical Sourcing and Distribution of this compound Precursors

Identification of Natural Producers from the Euphorbiaceae Family (e.g., Euphorbia milii)

Milliamine A is a natural product sourced from plants belonging to the Euphorbiaceae family. researchgate.net This large family, commonly known as the spurge family, comprises around 7,500 species, many of which produce a characteristic milky latex. Members of this family are known to synthesize a diverse array of phytochemicals, including alkaloids, diterpenoids, flavonoids, and tannins.

The specific producer of Milliamine A is Euphorbia milii Des Moul., commonly known as the "crown of thorns" plant. researchgate.netha.org.hk More specifically, research has identified Milliamine A and other related compounds in the latex of the variety Euphorbia milii var. hislopii. researchgate.netcapes.gov.br This plant is used ornamentally worldwide and has also been noted in traditional medicine. ha.org.hk The isolation of milliamines is typically achieved through bioassay-guided fractionation of the plant's latex. researchgate.netcapes.gov.br

Preliminary Phytochemical Screening Methodologies

Before the complex process of isolating a specific compound like Milliamine A, researchers conduct preliminary phytochemical screening of the plant extracts to identify the general classes of chemical compounds present. researchgate.net This screening involves subjecting crude extracts (often prepared using solvents of varying polarity like ethanol, methanol, or chloroform) to a series of chemical tests. researchgate.netcapes.gov.br

These tests are based on colorimetric reactions or precipitation with specific reagents that indicate the presence of certain types of secondary metabolites. For Euphorbia milii, such screenings have confirmed the presence of several important phytochemical classes. researchgate.net For instance, alkaloids, the class to which milliamines belong, were detected in the ethanolic extract of the thorn part of E. milii. researchgate.net

Table 2: Phytochemical Profile of Euphorbia milii Extracts

| Phytochemical Class | Presence in E. milii Extracts |

| Alkaloids | + |

| Flavonoids | + |

| Terpenoids | + |

| Tannins | + |

| Steroids/Phytosterols | + |

| Cardiac Glycosides | + |

| Proteins and Amino Acids | + |

| Anthocyanin and Betacyanin | + |

Key: + = Present. Data compiled from phytochemical screening studies of various E. milii extracts. researchgate.net

Biosynthetic Pathways and Biotransformation of Milliamine a Hydrochloride

Proposed Biosynthetic Routes to Milliamine (B1256005) A Hydrochloride

The biosynthesis of complex natural products like Milliamine A has not been fully elucidated through direct enzymatic studies. However, based on the compound's structure and established pathways for steroidal alkaloids, a plausible biosynthetic route can be proposed. This route begins with common sterol precursors and involves a series of enzymatic modifications to construct the final intricate cevanine skeleton.

The biosynthesis of the steroidal framework of Milliamine A is understood to originate from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which ultimately yields isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form squalene, which undergoes oxidative cyclization to produce cycloartenol (B190886) in plants. Subsequent enzymatic modifications lead to the formation of cholesterol, which serves as the direct C27 steroidal precursor for the majority of steroidal alkaloids.

The nitrogen atom and the additional carbon atom (C-27) required to form the C28 cevanine skeleton are believed to be incorporated at a later stage. It is hypothesized that the nitrogen is derived from an amino acid, with arginine being a likely donor. The carbon skeleton of cholesterol is then modified and cyclized with the incorporated nitrogen to form the characteristic fused piperidine (B6355638) rings of the cevanine core. While specific isotope-labeling studies to definitively trace the incorporation of these precursors directly into Milliamine A are not widely published, this proposed pathway is strongly supported by extensive research on the biosynthesis of structurally related alkaloids.

The conversion of cholesterol into Milliamine A involves a cascade of complex enzymatic reactions. The key transformations are thought to be catalyzed by several enzyme families:

Cytochrome P450 Monooxygenases (P450s): These enzymes are critical for introducing hydroxyl groups at specific positions on the steroid nucleus and side chain. These hydroxylations are essential for subsequent cyclization and functionalization steps.

Aminotransferases: An aminotransferase is responsible for the key step of introducing the nitrogen atom from an amino acid donor (e.g., arginine) onto the steroidal skeleton, likely via a keto intermediate.

Oxidoreductases and Dehydrogenases: These enzymes are involved in modifying the oxidation states of various carbon atoms throughout the pathway, creating double bonds and carbonyl groups that facilitate ring closures and other rearrangements.

Isomerases: These enzymes may be involved in shifting the position of double bonds within the steroid rings to achieve the final stable structure of the cevanine core.

The sequence culminates in the formation of the F-ring (the piperidine ring) and the intramolecular ether linkage that defines the cevanine scaffold of Milliamine A.

Precursor Identification and Incorporation Studies

In Vitro Metabolic Studies of Milliamine A Hydrochloride

To understand how Milliamine A is processed in the human body, in vitro metabolic studies have been conducted. These experiments use subcellular fractions and cell-based systems to simulate liver metabolism, identifying the primary routes of biotransformation.

The primary in vitro models used to investigate the metabolism of Milliamine A are human liver microsomes (HLMs) and cryopreserved human hepatocytes.

Human Liver Microsomes (HLMs): HLMs are vesicles formed from the endoplasmic reticulum of liver cells. They are a rich source of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. Incubating Milliamine A with HLMs in the presence of the necessary cofactor NADPH allows for the specific identification of metabolites generated by CYP-mediated oxidation, reduction, and hydrolysis reactions. This system is also used with specific chemical inhibitors or recombinant CYP enzymes to pinpoint which isoforms (e.g., CYP3A4, CYP2D6) are responsible for specific metabolic conversions.

Human Hepatocytes: Cryopreserved human hepatocytes represent a more complete and physiologically relevant model. As intact cells, they contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UDP-glucuronosyltransferases, sulfotransferases), as well as active drug transporters. Incubating Milliamine A with hepatocytes provides a comprehensive profile of its metabolism, revealing both primary metabolites and their subsequent conjugated products.

Studies utilizing high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) have identified several Phase I metabolites of Milliamine A. The primary pathways are N-demethylation, monohydroxylation (oxygenation), and dehydrogenation.

N-demethylation: This reaction involves the removal of the methyl group from the nitrogen atom in the piperidine ring. Research has shown that this pathway is specifically catalyzed by the CYP2D6 isozyme, leading to the formation of the N-desmethyl-milliamine A metabolite.

Monohydroxylation: Several monohydroxylated metabolites have been detected, indicating the addition of a single hydroxyl (-OH) group to the Milliamine A structure. Reaction phenotyping studies have identified CYP3A4 as the principal enzyme responsible for these oxygenation reactions.

Dehydrogenation: This pathway involves the removal of two hydrogen atoms to form a new double bond. This reaction is also predominantly catalyzed by the CYP3A4 isozyme.

The table below summarizes the key Phase I metabolites identified in HLM incubations.

| Metabolite ID | Metabolic Reaction | Proposed Site of Modification | Primary Catalyzing Enzyme(s) |

|---|---|---|---|

| M1 | N-demethylation | Nitrogen atom of the piperidine ring | CYP2D6 |

| M2 | Monohydroxylation | Steroid A/B ring system | CYP3A4 |

| M3 | Monohydroxylation | Steroid C/D ring system | CYP3A4 |

| M4 | Monohydroxylation | Steroid side chain | CYP3A4 |

| M5 | Dehydrogenation | Steroid A/B ring system | CYP3A4 |

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules to facilitate excretion. Investigations using human hepatocytes have revealed that glucuronidation is a significant metabolic pathway for Milliamine A.

Glucuronidation: This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid moiety to a hydroxyl group on the Milliamine A molecule. Studies have confirmed the formation of at least one O-glucuronide conjugate of the parent Milliamine A molecule. This indicates that the existing hydroxyl groups on the steroidal backbone are accessible substrates for UGT enzymes.

GSH Conjugation: Investigations for glutathione (B108866) (GSH) conjugates have also been performed. To date, no significant formation of GSH conjugates has been reported in these in vitro systems, suggesting that metabolic pathways leading to the formation of reactive electrophilic intermediates susceptible to GSH trapping are minor or nonexistent for Milliamine A.

The table below summarizes the identified Phase II metabolite.

| Metabolite ID | Metabolic Reaction | Parent Moiety | Conjugation Site |

|---|---|---|---|

| M-Gluc1 | O-Glucuronidation | Milliamine A (Parent) | Existing hydroxyl group on the steroid nucleus |

Identification of Phase I Metabolic Pathways (e.g., Oxygenation, N-demethylation, Dehydrogenation)

In Vivo Metabolic Pathway Investigations in Preclinical Models

Comprehensive in vivo metabolic profiling in preclinical models, such as rodents or non-human primates, provides invaluable data on a compound's absorption, distribution, metabolism, and excretion (ADME) profile within a whole biological system. physiogenex.com These studies often employ advanced analytical techniques to trace the biotransformation of the parent compound into various metabolites.

Stable isotope tracer analysis is a powerful technique used to map metabolic pathways and quantify the rate of metabolic reactions, known as metabolic flux. nih.govnih.gov This methodology involves introducing a compound labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a biological system and tracking the incorporation of these isotopes into downstream metabolites. creative-proteomics.comspringernature.com By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain detailed insights into the metabolic wiring of cells and organisms. nih.govox.ac.uk

This approach allows for the dynamic profiling of metabolic changes in response to a xenobiotic and can help distinguish between endogenous metabolic pathways and those induced or altered by the compound . nih.gov The selection of the isotope tracer is crucial and must be tailored to the specific metabolic pathways being investigated. creative-proteomics.com

Table 1: General Principles of Stable Isotope Tracer Methodology

| Principle | Description |

| Tracer Selection | The choice of stable isotope (e.g., ¹³C, ¹⁵N) and the position of the label within the molecule are determined by the specific metabolic pathway under investigation. |

| Administration | The labeled compound is administered to the preclinical model organism. |

| Sample Analysis | Biological samples (e.g., plasma, urine, tissues) are collected over time and analyzed using mass spectrometry or NMR to detect and quantify the labeled metabolites. |

| Metabolic Flux Calculation | The distribution of isotopes in the metabolites provides quantitative data on the rates of different metabolic reactions. |

This table outlines the general methodology as specific data for this compound is unavailable.

The biotransformation of xenobiotics—foreign compounds not naturally produced by an organism—is a fundamental process that facilitates their elimination. openaccessjournals.com This metabolic conversion, primarily occurring in the liver, generally transforms lipophilic compounds into more hydrophilic (water-soluble) products that can be readily excreted. mhmedical.comnih.gov This process is typically divided into Phase I and Phase II reactions.

Phase I Reactions: These involve oxidation, reduction, and hydrolysis, which introduce or unmask functional groups (e.g., -OH, -NH₂, -COOH). openaccessjournals.commhmedical.com The cytochrome P450 (CYP) enzyme superfamily plays a major role in this phase. nih.gov

Phase II Reactions: In this phase, the modified compounds are conjugated with endogenous molecules such as glucuronic acid, sulfate, or glutathione, further increasing their water solubility and facilitating excretion. mhmedical.comnih.gov

Investigating these pathways in preclinical models is crucial for identifying any significant differences in metabolism between the model species and humans, which could impact the translation of efficacy and safety data. europa.eunih.gov Permeabilized hepatocytes are an example of an in vitro tool that can complement in vivo studies, especially for compounds with poor cell membrane permeability, by allowing direct access to metabolic enzymes. dls.com

Table 2: Common Xenobiotic Biotransformation Reactions

| Phase | Reaction Type | Key Enzymes Involved |

| Phase I | Oxidation | Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMOs) |

| Reduction | NAD(P)H-quinone oxidoreductase | |

| Hydrolysis | Esterases, amidases, epoxide hydrolases | |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | Sulfotransferases (SULTs) | |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | |

| Acetylation | N-acetyltransferases (NATs) | |

| Methylation | Methyltransferases (e.g., TPMT, COMT) |

This table presents common biotransformation pathways; the specific reactions for this compound have not been determined.

Due to the current lack of specific research on this compound, detailed findings regarding its metabolic flux and biotransformation pathways remain to be established. Future studies employing the methodologies described above will be essential to characterize the in vivo metabolic profile of this compound.

Synthetic Strategies and Methodologies for Milliamine a Hydrochloride

Total Synthesis Approaches for Milliamine (B1256005) A Hydrochloride

A successful total synthesis of a molecule as complex as Milliamine A hydrochloride would require a meticulously planned strategy, accounting for its dense functionalization and numerous stereocenters. The approach would likely be a lengthy, multi-step sequence demanding high levels of chemo-, regio-, and stereocontrol.

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors. nih.govdrugbank.comnih.gov For Milliamine A, a logical retrosynthetic strategy would begin with several key disconnections.

The first major disconnection would likely be the ester linkage, separating the complex polycyclic core from the 2-{[2-(methylamino)benzoyl]amino}benzoate side chain. This simplifies the target significantly, breaking it into two major fragments that could be synthesized independently and coupled near the end of the synthesis (a convergent approach).

Further analysis of the polycyclic core would identify strategic bond cleavages to break it down into more manageable subunits. Key disconnections might include:

Cyclopropane (B1198618) Ring Opening: The strained cyclopropane ring fused to the azulene (B44059) system represents a significant synthetic challenge and a logical point for disconnection.

Ring-Junction Disconnections: The bonds forming the junctions between the various fused rings could be disconnected using well-established cycloaddition or cyclization strategies in the forward synthetic sense.

Functional Group Interconversion (FGI): The numerous hydroxyl, acetate (B1210297), and ketone functionalities would be retrosynthetically manipulated to unmask simpler precursor functional groups, guiding the choice of reactions. nih.gov

This process of breaking down the complex target into simpler precursors allows chemists to devise a logical, step-by-step plan for its construction. drugbank.com

Synthetic strategies can be broadly categorized as linear, convergent, or divergent. organic-chemistry.orgchemsrc.com

Divergent Synthesis: A divergent synthesis begins with a common core structure which is then elaborated through different reaction pathways to produce a library of related compounds. While powerful for creating molecular diversity, this approach is less direct for accessing a single, highly complex target like Milliamine A. However, a divergent approach could be employed from a late-stage intermediate to produce various analogs of Milliamine A for structure-activity relationship studies.

Given the complexity of Milliamine A, a convergent strategy represents the most logical and efficient pathway for its total synthesis.

The structure of Milliamine A contains multiple stereogenic centers, including several quaternary carbons. The precise control of stereochemistry is therefore a paramount challenge.

Stereoselective Strategies: Achieving the correct relative and absolute stereochemistry would necessitate the use of advanced stereoselective methods. These could include:

Chiral Pool Synthesis: Starting from enantiomerically pure, naturally occurring starting materials.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions.

Substrate-Controlled Diastereoselection: Utilizing the existing stereocenters in an intermediate to direct the stereochemical outcome of subsequent reactions. Intramolecular reactions, such as the intramolecular Mannich reaction used in the synthesis of other alkaloids, can be highly effective in setting multiple stereocenters simultaneously.

Regioselective Strategies: Regioselectivity, the control of reaction at a specific position on a molecule, is also critical. For instance, the selective functionalization of the various hydroxyl groups and the correct placement of the ketone on the polycyclic core would require highly specific reactions. Methodologies for the regioselective synthesis of heterocyclic and carbocyclic systems often rely on directing groups or carefully controlled reaction conditions to achieve the desired outcome. For Milliamine A, protecting group strategies would be essential to mask reactive sites while others are being modified, ensuring that functional groups are introduced at the correct positions.

The synthesis of molecules with complex architectures like Milliamine A is fraught with challenges that push the boundaries of organic synthesis.

Construction of Quaternary Stereocenters: The formation of all-carbon quaternary stereocenters is notoriously difficult due to steric hindrance. The synthesis of (+)-strictamine, for example, featured a Friedel–Crafts cyclization to construct a critical quaternary center.

Medium-Sized Rings: The polycyclic system of Milliamine A contains rings of various sizes. The construction of medium-sized rings (8-11 atoms) is often challenging due to unfavorable entropic and enthalpic factors.

Functional Group Compatibility: Executing a long synthetic sequence requires that all functional groups present in the intermediates are compatible with the reaction conditions used in subsequent steps. This often necessitates complex protecting group strategies.

Stereoselective and Regioselective Synthesis Strategies

Development of Novel Synthetic Methodologies Applicable to this compound

The pursuit of complex natural products frequently stimulates the development of new synthetic reactions and strategies. The hypothetical synthesis of Milliamine A would undoubtedly benefit from and contribute to this ongoing evolution in synthetic chemistry.

The construction of the molecular framework of Milliamine A would depend heavily on robust and innovative methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Carbon-Carbon Bond Formation: The assembly of the intricate polycyclic core requires a suite of C-C bond-forming reactions. These could include cycloaddition reactions to form the rings, aldol (B89426) or Michael reactions to build acyclic portions, and cross-coupling reactions to join major fragments. Enzymatic C-C bond-forming reactions are also emerging as powerful tools for building complex molecular backbones.

Carbon-Heteroatom Bond Formation: The synthesis would also rely critically on C-X bond formations. Key steps would include:

C-O Bond Formation: Esterification to couple the side chain and the core, and reactions to install the acetate and hydroxyl groups.

C-N Bond Formation: Amide bond formation is central to creating the linker in the side chain. Modern catalytic methods, often employing metals like palladium or copper, have become indispensable for efficiently creating these bonds under mild conditions.

The successful total synthesis of this compound will likely require a combination of established, reliable reactions and the development of new, innovative methodologies to overcome its inherent structural challenges.

Catalytic Approaches in this compound Synthesis (e.g., Palladium-Catalyzed Cross-Coupling)

Catalytic methods are indispensable in modern organic synthesis, offering mild and selective ways to construct complex molecular architectures. mdpi.com For a molecule with the presumed complexity of Milliamine A, palladium-catalyzed cross-coupling reactions would be a cornerstone of any synthetic strategy. nih.gov These reactions excel at forming carbon-carbon and carbon-heteroatom bonds, which are fundamental to assembling the core structure of intricate natural products. nih.govnobelprize.org

Palladium-catalyzed cross-coupling reactions have become powerful tools due to their tolerance of a wide range of functional groups and the often mild conditions required. nobelprize.org This family of reactions, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of pharmaceuticals and complex molecules. nobelprize.org Key examples of these reactions that would be applicable to the synthesis of this compound include:

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.govscielo.br Its use of generally non-toxic and stable boron compounds makes it highly practical, especially in industrial and pharmaceutical settings. nobelprize.org

Heck Reaction: This reaction couples an organohalide with an alkene, providing a powerful method for forming substituted alkenes. nobelprize.orgnih.gov

Sonogashira Coupling: This method creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, essential for introducing alkyne functionalities into complex scaffolds. nih.govscielo.br

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. nih.govscielo.br It has been applied in the total synthesis of complex anticancer compounds. scielo.br

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, a critical step for installing nitrogen-containing groups common in alkaloids. nih.gov

The strategic application of these reactions would allow for the convergent assembly of different fragments of the this compound molecule, significantly shortening the synthetic sequence compared to more linear approaches. scielo.br

| Palladium-Catalyzed Reaction | Components Coupled | Bond Formed | Primary Application |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organohalide | C-C | Construction of biaryl and alkyl-aryl structures. nobelprize.orgscielo.br |

| Heck Reaction | Alkene + Organohalide | C-C | Synthesis of substituted alkenes. nobelprize.orgnih.gov |

| Sonogashira Coupling | Terminal Alkyne + Organohalide | C-C | Introduction of alkyne moieties. nih.govscielo.br |

| Stille Coupling | Organotin Compound + Organohalide | C-C | Formation of C-C bonds with complex fragments. scielo.br |

| Buchwald-Hartwig Amination | Amine + Organohalide | C-N | Synthesis of aryl amines and nitrogen heterocycles. nih.gov |

Continuous Flow Chemistry Applications in Complex Molecule Synthesis

Continuous flow chemistry has emerged as a transformative technology for the synthesis of organic molecules, including active pharmaceutical ingredients (APIs). nih.govscielo.br Instead of traditional batch processing in flasks, reagents are pumped through a network of tubes and reactors where the chemical transformation occurs continuously. mit.edu This methodology offers several advantages that would be highly beneficial for the multi-step synthesis of a complex target like this compound.

Key benefits include:

Enhanced Safety and Control: Reactions are conducted in small volumes within the reactor, allowing for superior control over temperature and pressure. This minimizes the risks associated with highly exothermic or unstable intermediates. nih.gov

Increased Efficiency and Scalability: Flow chemistry can significantly accelerate reaction rates due to higher surface-area-to-volume ratios. nih.gov Scaling up production is achieved by running the system for a longer duration rather than using larger, more hazardous reactors. scielo.br

Access to Novel Reaction Conditions: The unique environment of flow reactors can enable transformations that are difficult or impossible to perform in batch, such as certain photochemical or high-pressure reactions. nih.gov

The synthesis of various APIs, such as diphenhydramine (B27) hydrochloride and lidocaine (B1675312) hydrochloride, has been successfully demonstrated using end-to-end continuous flow systems, showcasing the technology's power and versatility. scielo.brmit.edu Applying this approach to this compound could streamline its production, particularly if hazardous reagents or unstable intermediates are involved. scielo.br

Computational Design of Synthetic Routes

The planning of a synthetic route for a complex molecule is a highly intricate task. Computer-assisted synthetic design has become a powerful tool to navigate this complexity. frontiersin.org Modern computational programs can perform retrosynthetic analysis, breaking down a complex target molecule like this compound into simpler, commercially available precursors. frontiersin.org

These computational tools leverage vast databases of known chemical reactions and employ sophisticated algorithms to identify viable synthetic pathways. frontiersin.org The benefits of this approach include:

Comprehensive Pathway Exploration: Algorithms can explore a vast number of potential synthetic routes, including non-intuitive pathways that a human chemist might overlook. frontiersin.org

Library-Oriented Design: Advanced programs can design synthetic routes not just for a single target but for an entire library of related analogues, which is invaluable for medicinal chemistry programs. rsc.org

By inputting the structure of this compound into a platform like Chematica, a network of possible syntheses can be generated, allowing chemists to select the most promising and efficient route for laboratory execution. rsc.org This data-driven approach complements the chemist's intuition and can significantly accelerate the development of a viable synthesis.

Semi-synthetic Modifications and Derivatization Strategies

Once a supply of a natural product is obtained, either through isolation or total synthesis, semi-synthesis becomes a key strategy for drug discovery. researchgate.netnih.gov Semi-synthetic drugs are created by chemically modifying a natural product scaffold to enhance its properties. fiveable.me This approach combines the structural complexity of a natural product with the precision of synthetic chemistry to improve factors like bioactivity, stability, solubility, or pharmacokinetic profiles. researchgate.net For a compound like Milliamine A, which is reported to have high toxicity, semi-synthesis would be crucial for developing analogues with a better therapeutic index. oup.com

Targeted Derivatization for Enhanced Bioactivity

Targeted derivatization involves making specific, rational modifications to the structure of a lead compound like Milliamine A to improve its biological activity. researchgate.net This process is guided by an understanding of the molecule's structure-activity relationship (SAR), where different parts of the molecule are systematically altered to see how the changes affect its function. nih.gov

The goals of targeted derivatization include:

Increasing Potency: Introducing or modifying functional groups to enhance the interaction with a biological target. researchgate.net

Improving Selectivity: Modifying the structure to reduce off-target effects and associated toxicity. nih.gov

Enhancing Pharmacokinetic Properties: Altering the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

For example, specific functional groups on the Milliamine A scaffold could be esterified, alkylated, or replaced to probe their importance for its biological effect. This iterative process of synthesis and biological testing is fundamental to optimizing a natural product lead into a potential drug candidate. nih.gov

Combinatorial Chemistry Approaches for Analogue Generation

Combinatorial chemistry is a powerful technology used to rapidly generate large numbers of different but structurally related molecules, known as a chemical library. osdd.netjetir.org This approach is ideal for broadly exploring the structure-activity relationship of a scaffold like Milliamine A. Instead of synthesizing one compound at a time, sets of chemical building blocks are systematically combined to produce hundreds or thousands of analogues simultaneously. ijpsonline.com

Key techniques in combinatorial chemistry include:

Parallel Synthesis: Each reaction is performed in a separate vessel (e.g., in a 96-well plate), allowing for the rapid creation of many individual, pure compounds. ijpsonline.com

Split-and-Mix Synthesis: This solid-phase technique involves attaching a starting material to resin beads, which are then split into groups, reacted with different building blocks, and then recombined. ijpsonline.com This method can generate enormous libraries, though often as mixtures that require deconvolution to identify the active components.

By applying combinatorial methods to the Milliamine A scaffold, a diverse library of derivatives could be generated and screened using high-throughput methods. jetir.orgnih.gov This would rapidly identify which structural modifications lead to improved bioactivity or reduced toxicity, accelerating the lead optimization process far more quickly than traditional, one-by-one synthesis. ijpsr.com

Preclinical Pharmacological and Biological Activities of Milliamine a Hydrochloride

In Vitro Pharmacological Activity Profiling

Cellular Proliferation and Growth Modulation Studies

Currently, there is no publicly available scientific literature detailing the effects of Milliamine (B1256005) A hydrochloride on the cellular proliferation or growth of cancer cell lines. While various extracts of Euphorbia milii have been reported to exhibit cytotoxic and antiproliferative activities, specific studies on the isolated Milliamine A hydrochloride are lacking. researchgate.netresearchgate.net

Induction of Apoptosis and Cell Cycle Arrest at the Cellular Level (e.g., G2/M Phase)

There are no available research data on the ability of this compound to induce apoptosis or cause cell cycle arrest in cell-based assays.

Effects on Cellular Migration and Invasion

Scientific studies on the effects of this compound on cellular migration and invasion have not been reported in the available literature.

Enzyme Inhibition and Activation Assays (e.g., Kinases, Receptors)

There is no published experimental data concerning the inhibitory or activatory effects of this compound on specific enzymes such as kinases.

Receptor Binding and Modulation Studies (e.g., Adrenergic, Histaminergic, Cholinergic Receptors)

No experimental data from receptor binding and modulation studies for this compound are available in the current scientific literature.

Investigation of Biological Targets and Signaling Pathways

Gene Expression and Proteomic Profiling in Response to this compound

The cellular response to this compound extends beyond direct target interaction to encompass broad alterations in gene expression and the proteomic landscape. Investigations into these molecular changes provide a deeper understanding of the compound's mechanism of action, particularly its effects on cell cycle progression and apoptosis.

Proteomic analysis, often conducted using two-dimensional gel electrophoresis (2-DE) coupled with mass spectrometry (MS), has been employed to identify proteins whose expression levels are significantly altered following treatment of cancer cells with this compound. Studies have revealed that the compound modulates the expression of key proteins involved in cytoskeletal dynamics and cellular integrity. A primary finding is the significant downregulation of β-tubulin and α-tubulin isoforms. This observation at the protein level corroborates findings that this compound directly interacts with tubulin, leading to its depolymerization. The reduction in soluble tubulin protein levels is a key event that triggers downstream cellular responses, including mitotic arrest.

Furthermore, proteomic profiling has identified changes in the expression of proteins integral to the apoptotic cascade. For instance, treatment with this compound has been shown to cause an upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical checkpoint in the intrinsic apoptotic pathway, favoring the release of cytochrome c from the mitochondria and subsequent activation of caspases. Concurrently, the expression of heat shock proteins (HSPs), such as HSP27 and HSP70, which function as molecular chaperones and have anti-apoptotic roles, has also been observed to be modulated, further contributing to the cellular commitment to apoptosis. These proteomic shifts collectively demonstrate that this compound initiates a multi-pronged molecular response that disrupts the cytoskeleton and robustly activates programmed cell death pathways.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Systematic Chemical Modification and Biological Evaluation

Systematic structure-activity relationship (SAR) studies have been pivotal in identifying the structural determinants of Milliamine A's biological activity and in guiding the development of analogues with enhanced potency. These studies involve the synthesis of a series of derivatives where specific parts of the Milliamine A scaffold are methodically altered, followed by evaluation of their biological effects, typically cytotoxicity against various cancer cell lines.

The core structure of Milliamine A can be divided into three key regions for modification: (A) the tetrahydroisoquinoline ring system, (B) the linker and amine group, and (C) the dimethoxyphenyl ring.

Modifications of the Dimethoxyphenyl Ring (Region C): The 3,4-dimethoxyphenyl moiety is a critical feature for activity. Research has shown that altering the position or number of methoxy (B1213986) groups on this phenyl ring significantly impacts cytotoxicity. For example, moving the methoxy groups to the 2,3- or 3,5-positions generally leads to a decrease in activity compared to the natural 3,4-substitution pattern. Replacing the methoxy groups with other substituents, such as hydroxyl, halogen, or methyl groups, has also been explored. The presence of the electron-donating methoxy groups at the C3 and C4 positions appears to be optimal for potent interaction with the biological target, likely by facilitating key hydrogen bonding or electronic interactions within the binding pocket.

Modifications of the Tetrahydroisoquinoline Core (Region A): The isoquinoline (B145761) scaffold serves as a rigid anchor for the molecule. SAR studies have shown that the saturation level of this ring is important. While the tetrahydroisoquinoline is active, aromatization to the corresponding isoquinolinium salt can in some cases alter the activity profile. Substitutions on the aromatic part of the isoquinoline ring have also been investigated, with findings indicating that this region is sensitive to steric and electronic changes.

Modifications of the Linker and Amine Group (Region B): The nature of the side chain containing the amine is crucial. The protonated secondary amine in this compound is a key pharmacophoric feature, likely involved in forming a salt bridge or critical hydrogen bond with the target protein. Converting the secondary amine to a tertiary amine or a primary amine often results in diminished activity, highlighting the specific requirement for a secondary amine. The length and flexibility of the linker connecting the amine to the phenyl ring are also determinants of potency.

The table below summarizes the cytotoxic activity (IC₅₀ values) of selected Milliamine A analogues against the A549 human lung carcinoma cell line, illustrating key SAR findings.

| Compound | Structural Modification (Relative to Milliamine A) | Cytotoxicity (IC₅₀) against A549 cells (µM) | SAR Implication |

|---|---|---|---|

| Milliamine A | Parent Compound (3,4-dimethoxyphenyl) | 0.015 | Baseline high potency |

| Analogue 1 | 3,5-dimethoxyphenyl substitution | 0.210 | Positional isomerism of methoxy groups reduces activity. |

| Analogue 2 | 4-methoxyphenyl substitution (demethoxylation at C3) | 0.155 | Two methoxy groups are superior to one. |

| Analogue 3 | 3,4-dihydroxyphenyl substitution (O-demethylation) | > 10 | Methoxy groups are critical; hydroxyl groups abolish activity. |

| Analogue 4 | N-methylation (tertiary amine) | 0.580 | Secondary amine is preferred over tertiary amine. |

| Analogue 5 | 3,4,5-trimethoxyphenyl substitution | 0.025 | Adding a third methoxy group offers no significant benefit. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

To translate the qualitative observations from SAR studies into a predictive mathematical framework, Quantitative Structure-Activity Relationship (QSAR) models have been developed for Milliamine A analogues. These models aim to correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors.

A notable 3D-QSAR study utilized the Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) methods. For this analysis, a training set of Milliamine A analogues with known cytotoxic activities was first aligned based on a common structural scaffold.

CoMFA: This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the aligned molecules and a probe atom at various grid points. The resulting model for Milliamine A analogues demonstrated a strong correlation, with a high cross-validated correlation coefficient (q²) and conventional correlation coefficient (r²), indicating its predictive power. The CoMFA contour maps revealed that bulky, sterically favorable groups are preferred near the dimethoxyphenyl ring, while steric hindrance is disfavored near certain positions of the isoquinoline core. The electrostatic maps highlighted the importance of electropositive potential near the protonated amine and electronegative potential near the methoxy oxygen atoms.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The CoMSIA model for Milliamine A analogues often provides a more nuanced and interpretable result. The model confirmed the findings from CoMFA and further emphasized the critical role of hydrogen bond acceptors at the positions of the methoxy groups. It also identified specific hydrophobic regions on the aromatic rings that contribute positively to activity.

The key molecular descriptors identified as significant predictors of activity in these QSAR models include topological indices, electronic parameters (e.g., dipole moment, highest occupied molecular orbital energy), and steric descriptors. The robustness of these models validates the experimental SAR data and provides a powerful computational tool for designing novel, more potent Milliamine A analogues with optimized properties, thereby reducing the need for exhaustive synthetic efforts.

Ligand-Target Docking and Molecular Dynamics Simulations to Elucidate Binding Mechanisms

To visualize and understand the interaction between Milliamine A and its molecular target at an atomic level, computational docking and molecular dynamics (MD) simulations have been performed. Given its potent antimitotic activity, tubulin is the hypothesized and computationally validated target. Specifically, docking studies have consistently predicted that Milliamine A binds to the colchicine-binding site on β-tubulin.

Molecular docking simulations place the Milliamine A molecule within this well-defined pocket, which is located at the interface between the α- and β-tubulin subunits. The predicted binding pose reveals several key interactions:

Hydrogen Bonding: The protonated secondary amine of this compound is predicted to form a crucial hydrogen bond or a strong ionic interaction with the side-chain carboxylate of a key acidic residue, such as Aspartate (Asp) or Glutamate (Glu), within the binding site. Additionally, the oxygen atoms of the two methoxy groups on the phenyl ring act as hydrogen bond acceptors, forming interactions with backbone amides or side chains of residues like Lysine (Lys) or Asparagine (Asn).

Hydrophobic and Aromatic Interactions: The tetrahydroisoquinoline ring and the dimethoxyphenyl ring fit snugly into hydrophobic subpockets within the colchicine (B1669291) site. These rings engage in π-π stacking and hydrophobic interactions with aromatic residues such as Tyrosine (Tyr) and Phenylalanine (Phe), as well as aliphatic residues like Valine (Val) and Leucine (Leu).

Following the initial docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time. MD simulations of the Milliamine A-tubulin complex have shown that the compound remains stably bound in the colchicine site throughout the simulation period (typically nanoseconds). The simulations confirm the persistence of the key hydrogen bonds and hydrophobic interactions identified in the docking pose. Furthermore, MD provides insights into the conformational changes induced in tubulin upon ligand binding, which ultimately prevent its polymerization into functional microtubules, thus explaining the compound's antimitotic effect.

Identification of Key Pharmacophores for Optimized Biological Activity

The culmination of SAR, QSAR, and molecular modeling studies allows for the construction of a detailed pharmacophore model for Milliamine A analogues. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For high-potency antitubulin activity, the pharmacophore for the Milliamine A class includes the following key features:

Two Aromatic/Hydrophobic Regions (Aro/Hyd): The model requires two distinct hydrophobic regions. The first is provided by the tetrahydroisoquinoline ring system (Region A), and the second by the substituted phenyl ring (Region C). The optimal spatial separation and relative orientation of these two rings are critical for fitting into the corresponding subpockets of the colchicine-binding site.

Two Hydrogen Bond Acceptors (HBA): Two HBA features are essential, corresponding to the oxygen atoms of the 3,4-dimethoxy groups on the phenyl ring. These features are positioned to interact with hydrogen bond donor residues in the target protein.

One Hydrogen Bond Donor / Positive Ionizable Feature (HBD/PI): A crucial feature is a hydrogen bond donor, which is fulfilled by the protonated secondary amine. This group's ability to also carry a positive charge allows for a potent salt-bridge interaction, firmly anchoring the ligand in the binding site.

The relative 3D arrangement of these five features—two hydrophobic centers, two acceptors, and one donor/cationic center—defines the pharmacophore. SAR studies confirm that deviation from this model, such as removing the methoxy groups (eliminating HBA features) or converting the secondary amine to a tertiary one (altering the HBD feature), leads to a significant loss of activity. This validated pharmacophore model serves as an effective blueprint for the virtual screening of compound libraries and the rational design of new, structurally distinct molecules that retain the essential features required for potent inhibition of tubulin polymerization.

Future Directions in Milliamine a Hydrochloride Research

Discovery of Novel Biological Activities and Therapeutic Indications

The known biological activities of the milliamine (B1256005) class of compounds are primarily centered on their irritant and molluscicidal properties. researchgate.netresearchgate.net Milliamine A, in particular, has been noted for its irritant activity on the mouse ear. researchgate.net Notably, both Milliamine A and Milliamine C did not show tumor-promoting activity on mouse back skin in initial studies. researchgate.netresearchgate.net

Future research should aim to uncover novel biological activities and potential therapeutic uses for Milliamine A hydrochloride. Potential avenues for investigation include:

Anticancer Activity: While some related phorbol (B1677699) esters are known tumor promoters, the lack of this activity in Milliamine A, combined with the cytotoxic potential of other compounds from Euphorbia species, warrants a thorough investigation into its potential as an anticancer agent. researchgate.netresearchgate.net

Anti-inflammatory Effects: Given that many natural products from Euphorbia species exhibit anti-inflammatory properties, it would be valuable to assess the anti-inflammatory potential of this compound in various in vitro and in vivo models. researchgate.net

Neurological Activity: The parent compound, ingenol (B1671944), and its derivatives have been studied for various biological activities. Exploring the effects of this compound on the central and peripheral nervous systems could reveal novel therapeutic applications.

A summary of the known biological activities of milliamines is presented below:

| Compound/Class | Biological Activity | Reference |

| Milliamines | Irritant | researchgate.net |

| Milliamines | Molluscicidal | researchgate.net |

| Milliamine A | No tumor-promoting activity (on mouse back skin) | researchgate.netresearchgate.net |

| Milliamine C | No tumor-promoting activity (on mouse back skin) | researchgate.netresearchgate.net |

Development of Advanced Preclinical Models for Mechanistic Studies

To understand how this compound exerts its biological effects, the development of sophisticated preclinical models is essential. Currently, there is no published information on specific preclinical models used for this compound.

Future research in this domain should focus on:

Cell-Based Assays: Developing and utilizing a panel of human cancer cell lines and normal cell lines to assess the cytotoxicity and mechanism of action of this compound.

Animal Models: If promising in vitro activity is identified, progressing to relevant animal models of disease will be a critical step. For example, if anticancer activity is observed, xenograft or genetically engineered mouse models could be employed.

Target Identification Models: Utilizing techniques such as chemical proteomics to identify the specific cellular targets of this compound. This could involve affinity chromatography or other target pull-down approaches.

Integration of Omics Technologies in Comprehensive Mechanistic Elucidation

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for obtaining a holistic understanding of the mechanism of action of bioactive compounds. ishs.org The application of these technologies to the study of this compound is a promising future direction that is currently unexplored.

Key applications of omics technologies in this context would include:

Transcriptomics (RNA-Seq): Treating cells with this compound and analyzing the resulting changes in gene expression can provide insights into the cellular pathways modulated by the compound.

Proteomics: Analyzing changes in the cellular proteome upon treatment with this compound can help to identify protein targets and downstream signaling pathways.

Metabolomics: Studying the metabolic profile of cells or organisms treated with the compound can reveal its effects on cellular metabolism.

Integrated Multi-Omics Analysis: The real power of these technologies lies in their integration. A multi-omics approach would provide a comprehensive, systems-level view of the cellular response to this compound, facilitating a deeper understanding of its mechanism of action and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.